molecular formula C11H12N2O3 B1461972 Ethyl 6-methoxy-1H-indazole-3-carboxylate CAS No. 858671-77-9

Ethyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1461972
CAS No.: 858671-77-9
M. Wt: 220.22 g/mol
InChI Key: QQJCYCCREWJCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 6-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 6-methoxy-1H-indazole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by inducing cell cycle arrest at the G0-G1 phase . This effect is mediated through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, this compound can influence gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression . These effects are likely due to the compound’s ability to persist in the cellular environment and continue to interact with its target biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate, making them more water-soluble and easier to excrete .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by organic anion-transporting polypeptides (OATPs), which are membrane proteins that facilitate the uptake of various organic compounds . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can localize to the mitochondria, where it affects cellular metabolism by modulating the activity of mitochondrial enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 6-methoxy-1H-indazole-3-carboxylate can be compared with other indazole derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJCYCCREWJCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669490
Record name Ethyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-77-9
Record name Ethyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methoxy-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methoxy-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-methoxy-1H-indazole-3-carboxylate
Reactant of Route 4
Ethyl 6-methoxy-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-methoxy-1H-indazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-methoxy-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.